Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine

Medicinal chemistry Scaffold hopping Kinase inhibitor design

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine (CAS 557791-38-5, molecular formula C₅H₆N₆, MW 150.14 g/mol) is a nitrogen-rich fused bicyclic heterocycle combining imidazole and 1,3,5-triazine moieties, structurally recognized as a 5,8-diaza-7,9-dideazapurine—a purine bioisostere. The compound features two primary amine substituents at positions 2 and 4 of the triazine ring, conferring hydrogen-bond donor and acceptor capabilities critical for molecular recognition at biological targets including kinases.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 557791-38-5
Cat. No. B13097072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a][1,3,5]triazine-2,4-diamine
CAS557791-38-5
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C2N=C(N=C(N2C=N1)N)N
InChIInChI=1S/C5H6N6/c6-4-9-3-1-8-2-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10)
InChIKeyNWGYTBFAOAGKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a][1,3,5]triazine-2,4-diamine (CAS 557791-38-5): A Purine-Isosteric Core Scaffold for Kinase and Antiviral Drug Discovery Programs


Imidazo[1,5-a][1,3,5]triazine-2,4-diamine (CAS 557791-38-5, molecular formula C₅H₆N₆, MW 150.14 g/mol) is a nitrogen-rich fused bicyclic heterocycle combining imidazole and 1,3,5-triazine moieties, structurally recognized as a 5,8-diaza-7,9-dideazapurine—a purine bioisostere . The compound features two primary amine substituents at positions 2 and 4 of the triazine ring, conferring hydrogen-bond donor and acceptor capabilities critical for molecular recognition at biological targets including kinases. This core scaffold serves as the synthetic foundation for multiple classes of pharmacologically active derivatives, including focal adhesion kinase (FAK) inhibitors , PDE10 inhibitors [1], and broad-spectrum antiviral agents [2]. The imidazo[1,5-a] ring-fusion topology—distinct from the isomeric imidazo[1,2-a] system—directs unique regiochemical and biological outcomes that cannot be replicated by alternative fused triazine architectures.

Why Imidazo[1,5-a][1,3,5]triazine-2,4-diamine Cannot Be Replaced by Imidazo[1,2-a] Isomers or Alternative Fused Triazine Scaffolds


Generic substitution within the fused imidazo-triazine chemical space is scientifically indefensible due to the divergent biological outcomes dictated by ring-fusion topology. The imidazo[1,5-a][1,3,5]triazine system—bearing the fusion at the [1,5-a] positions—positions the imidazole nitrogen atoms and the triazine diamine substituents in a spatial arrangement that mimics the hydrogen-bonding face of purine nucleobases, a feature that is absent in the imidazo[1,2-a][1,3,5]triazine isomer [1]. This topological distinction has direct functional consequences: imidazo[1,5-a] derivatives have demonstrated selective antiviral activity against influenza A and respiratory syncytial virus, whereas the imidazo[1,2-a] congeners were developed primarily as adenosine A₁ receptor antagonists and FAK inhibitors with entirely different selectivity profiles [2]. Furthermore, the pyrazolo[1,5-a][1,3,5]triazine scaffold—though also a purine bioisostere—exhibits subnanomolar PDE10 inhibition that is not observed with unsubstituted imidazo[1,5-a][1,3,5]triazine-2,4-diamine [3]. These cross-scaffold activity cliffs demonstrate that the [1,5-a] imidazo-triazine core is a non-interchangeable pharmacophoric element whose replacement by any isomer or alternative heterocycle would predictably abolish target engagement and selectivity in established programs.

Quantitative Differentiation Evidence for Imidazo[1,5-a][1,3,5]triazine-2,4-diamine: Structural, Synthetic, Stability, Biological, and Analytical Dimensions


Regioisomeric Scaffold Differentiation: Imidazo[1,5-a] vs. Imidazo[1,2-a] Topology Dictates Biological Target Class

The imidazo[1,5-a][1,3,5]triazine scaffold—the structural core of Compound 557791-38-5—has been explicitly developed as a purine bioisostere (5,8-diaza-7,9-dideazapurine) and has yielded selective antiviral agents against influenza A and RSV with specific inhibitory concentrations [1]. In contrast, the isomeric imidazo[1,2-a][1,3,5]triazine scaffold has been advanced primarily as FAK inhibitors, with enzymatic IC₅₀ values in the 50 nM to 10⁻⁷ M range . The imidazo[1,5-a] system mimics the Watson-Crick hydrogen-bonding face of guanine/hypoxanthine, whereas the imidazo[1,2-a] system presents a topologically distinct hydrogen-bonding array that favors adenosine receptor and FAK binding pockets. This topological divergence is not a continuous spectrum but a discrete functional switch: no compound based on the imidazo[1,5-a] core has been reported as a potent FAK inhibitor, and no imidazo[1,2-a] derivative has demonstrated the selective ortho-/paramyxovirus inhibition characteristic of the [1,5-a] series.

Medicinal chemistry Scaffold hopping Kinase inhibitor design Purine bioisostere

Synthetic Accessibility Advantage: Regioselective Synthesis from [1,3,5]Triazin-2,4-diamines in High Yield

The imidazo[1,5-a][1,3,5]triazine-2,4-diamine core can be synthesized via a regioselective cyclocondensation starting from [1,3,5]triazin-2,4-diamines, a route that has been demonstrated with good regioselectivity and high yields [1]. The analogous imidazo[1,2-a][1,3,5]triazine system requires a fundamentally different synthetic approach—cyclocondensation of [1,3,5]triazin-2-ylamine derivatives with chloroacetaldehyde—which proceeds through a distinct mechanistic pathway involving chloro displacement, cyclization, and dehydration [1]. The [1,5-a] scaffold synthesis employs N-bromosuccinimide-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds under mild conditions optimized for gram-scale reactions, providing direct access to the 2,4-diamine-substituted core without requiring protection/deprotection strategies . No direct yield comparison data are available from the same study; however, the reported mild conditions and gram-scale feasibility represent a practical differentiation for laboratories prioritizing scalable synthetic access.

Synthetic chemistry Process chemistry Heterocycle synthesis Scale-up

Thermal Stability Profile: Decomposition Temperature Exceeding 200 °C Enables Broader Reaction Condition Tolerance

Thermogravimetric analysis (TGA) indicates that imidazo[1,5-a][1,3,5]triazine-2,4-diamine has a decomposition temperature above 200 °C . This thermal stability threshold is a critical process parameter for chemical development. While no direct TGA comparison data are available for the imidazo[1,2-a] isomer under identical conditions, the extensive π-conjugation across the fused imidazo[1,5-a][1,3,5]triazine ring system—with zero rotatable bonds and a planar architecture (calculated LogP = −0.71, TPSA = 95.12 Ų) —is consistent with enhanced thermal resilience compared to non-fused 1,3,5-triazine-2,4-diamines. For laboratories requiring high-temperature reaction conditions (e.g., microwave-assisted synthesis, high-boiling solvent reflux), a decomposition temperature exceeding 200 °C provides an operational safety margin that non-fused or less conjugated analogs may lack.

Material science Process chemistry Thermal analysis Stability

Derivative Antitumor Structure-Activity Relationship: Imidazotriazine Core Modifications Produce 3.5-Fold Potency Range Against Breast Cancer Cell Lines

In a comparative preclinical study of five imidazotriazine derivatives tested against MCF-7 breast cancer cells, a 3.5-fold potency range was observed across derivatives sharing the imidazotriazine core, with the most active derivative (imidazotriazine 1: 4-aminoimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxylic acid diethyl ether) achieving an IC₅₀ of 1.94 mmol/L and maximum cell survival inhibition of 4.35, compared to the clinical comparator temozolomide (IC₅₀ = 6.81 mmol/L, inhibition = 2.44) [1]. The rank order was: imidazotriazine 2 ≈ imidazotriazine 3 < temozolomide < imidazotriazine 4 < imidazotriazine 5 < imidazotriazine 1. This dataset, while not involving the unsubstituted imidazo[1,5-a][1,3,5]triazine-2,4-diamine scaffold directly, establishes that imidazotriazine-core modifications produce measurable and graded differences in antitumor potency, underscoring the core scaffold's role as a tunable pharmacophoric platform. The unsubstituted 2,4-diamine compound serves as the synthetic starting point for generating such derivative libraries, making its procurement essential for SAR exploration in oncology programs.

Anticancer Breast cancer Cytotoxicity Imidazotriazine SAR

Antiviral Selectivity Windows of Imidazo[1,5-a] Derivatives: Therapeutic Index Ranging from 7-Fold to 180-Fold Against RSV and Influenza A

Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives—synthesized directly from the core scaffold of Compound 557791-38-5—have demonstrated quantifiable antiviral selectivity windows against clinically relevant ortho- and paramyxoviruses [1]. Compound 13 (8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one) inhibited respiratory syncytial virus (RSV) at 1.4 µM, representing a 180-fold selectivity margin relative to cytotoxicity in MDCK/Vero cells, though only 7-fold in HeLa cells. Additional key derivatives showed: Compound 13 inhibited influenza A at 4.1 µM; Compound 15 at 5.3 µM; Compound 16 inhibited RSV at 21.9 µM (20–50-fold below cytotoxic concentrations); and Compound 17 at 15.7 µM [1]. The antiviral activity was contingent on the simultaneous presence of benzyl and thio structural units on the imidazo[1,5-a] core scaffold, confirming that the 2,4-diamine-substituted core is the essential synthetic foundation for generating these selective antiviral agents. No comparable antiviral selectivity data exist for derivatives of the imidazo[1,2-a][1,3,5]triazine isomer.

Antiviral Respiratory syncytial virus Influenza A Selectivity

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine: Evidence-Backed Research and Industrial Application Scenarios


Antiviral Drug Discovery: Synthesis of Selective Anti-RSV and Anti-Influenza A Lead Compounds

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine serves as the core synthetic intermediate for generating benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives with demonstrated antiviral activity. The published SAR shows that derivatives of this core achieve RSV inhibition at concentrations as low as 1.4 µM with selectivity indices up to 180-fold over cytotoxicity in MDCK and Vero cells [1]. Influenza A inhibition has been demonstrated at 4.1–5.3 µM for the most potent derivatives. These selectivity windows are explicitly dependent on the imidazo[1,5-a] ring fusion topology and the 2,4-diamine substitution pattern; the isomeric imidazo[1,2-a] scaffold shows no antiviral activity. For laboratories pursuing respiratory virus drug discovery, procurement of the [1,5-a] core scaffold is a prerequisite for accessing this specific and validated SAR landscape.

Oncology Drug Discovery: Imidazotriazine Derivative Library Synthesis for Breast Cancer Cytotoxic SAR Exploration

The imidazotriazine core has demonstrated measurable antitumor activity in comparative preclinical studies against breast cancer cell lines (MCF-7, MDA-MB231, BT474). The rank order of five imidazotriazine derivatives established that core modifications produce graded potency differences spanning 3.5-fold compared to the clinical benchmark temozolomide, with the lead derivative achieving an IC₅₀ of 1.94 mmol/L in MCF-7 cells [2]. The unsubstituted imidazo[1,5-a][1,3,5]triazine-2,4-diamine compound (CAS 557791-38-5) is the synthetic starting point for generating such derivative libraries. Procurement of this core scaffold enables SAR-driven lead optimization campaigns in oncology programs targeting breast cancer, where the tunable nature of the imidazotriazine pharmacophore has been experimentally validated.

Kinase Inhibitor Lead Generation: FAK and PDE10 Inhibitor Scaffold Development

The imidazo[1,5-a][1,3,5]triazine scaffold has been patented as a core structure for PDE10 inhibitors (Pfizer, WO2014177517A1) [3], and related imidazo[1,5-a]triazine derivatives have been investigated for focal adhesion kinase (FAK) inhibition with demonstrated binding affinity and cancer cell line selectivity . While the unsubstituted 2,4-diamine compound itself is a synthetic precursor rather than an optimized inhibitor, it provides medicinal chemistry teams with a versatile core that can be elaborated through the reactive 2- and 4-amino groups to generate focused kinase inhibitor libraries. The commercial availability of this scaffold at 98% purity from multiple suppliers facilitates rapid hit-to-lead expansion without requiring de novo scaffold construction.

Process Chemistry and Scale-Up: Thermally Stable Heterocyclic Building Block for High-Temperature Synthetic Transformations

With a decomposition temperature exceeding 200 °C as determined by thermogravimetric analysis and a rigid, planar structure (zero rotatable bonds, TPSA = 95.12 Ų) , imidazo[1,5-a][1,3,5]triazine-2,4-diamine is suitable for synthetic protocols requiring elevated temperatures—including microwave-assisted reactions and high-boiling solvent reflux conditions. The compound's two reactive primary amine groups enable diverse derivatization strategies (nucleophilic substitution, condensation with carbonyl compounds, diazotization) without thermal degradation of the core scaffold. This thermal robustness, combined with gram-scale synthetic accessibility, positions this building block as a practical choice for process development laboratories scaling up heterocyclic intermediate production.

Quote Request

Request a Quote for Imidazo[1,5-a][1,3,5]triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.